molecular formula C8H10N2O2 B1351639 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 957500-07-1

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1351639
CAS No.: 957500-07-1
M. Wt: 166.18 g/mol
InChI Key: WAVQQDWWBUEGMB-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a modified pyrazole containing a carboxylic acid moiety. It is known for its unique structure, which includes a cyclopropyl group attached to the pyrazole ring. This compound has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and carboxylic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2H-pyrazole-3-carboxylic acid
  • 3-Cyclopropyl-1-methylpyrazole-5-carboxylic acid

Uniqueness

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQQDWWBUEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390218
Record name 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957500-07-1
Record name 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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